molecular formula C10H13ClN2O3 B13494662 Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate

Cat. No.: B13494662
M. Wt: 244.67 g/mol
InChI Key: ALCJDCZDWIPJKW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is a chemical compound that features a pyrazine ring substituted with a chloro and oxo group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate typically involves the reaction of tert-butyl 2-chloroacetate with a suitable pyrazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate involves its interaction with specific molecular targets. The chloro and oxo groups on the pyrazine ring can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. The combination of the chloro and oxo groups with the ester functionality makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

tert-butyl 2-(3-chloro-2-oxopyrazin-1-yl)acetate

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-7(14)6-13-5-4-12-8(11)9(13)15/h4-5H,6H2,1-3H3

InChI Key

ALCJDCZDWIPJKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CN=C(C1=O)Cl

Origin of Product

United States

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